molecular formula C18H21N7OS B2416231 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034291-15-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2416231
CAS RN: 2034291-15-9
M. Wt: 383.47
InChI Key: LFUHFQOYMPOSBB-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

A study involving pyrazole derivatives, including compounds similar in structure to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, identified their potential as inhibitors of photosynthetic electron transport. This inhibition is key for developing new herbicides that target the photosynthesis process in plants. The inhibitory activity of these compounds was comparable to commercial herbicides like diuron, lenacil, and hexazinone, highlighting their significance in agricultural research and potential applications in weed management (Vicentini et al., 2005).

Antimycobacterial Properties

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , demonstrated significant antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis, and their activity was measured to be up to 16 times the potency of pyrazinamide, a known antimycobacterial drug. This indicates a promising avenue for the development of new treatments for tuberculosis, leveraging the unique structural properties of these compounds (Gezginci et al., 1998).

Inhibition of Nitric Oxide Synthase

A study on pyrazoline and thiadiazoline heterocycles, which are structurally related to the compound in focus, revealed their inhibitory activities against two isoforms of nitric oxide synthase (NOS) - inducible and neuronal. These findings are crucial for medical research, as NOS inhibitors have therapeutic potential in conditions characterized by excessive nitric oxide production, such as inflammation and neurodegenerative diseases (Arias et al., 2018).

Ethylene Biosynthesis Blockage

Pyrazinamide and its derivatives, including compounds with structural similarities to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds prevent the final step of ethylene formation, a process critical for the ripening of fruits and senescence of flowers. This discovery opens new pathways for the development of regulators of plant metabolism, particularly for extending the shelf life of perishable goods (Sun et al., 2017).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHFQOYMPOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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